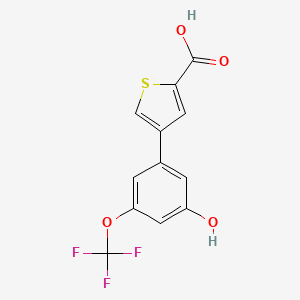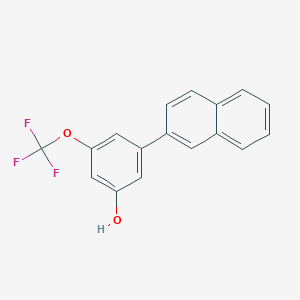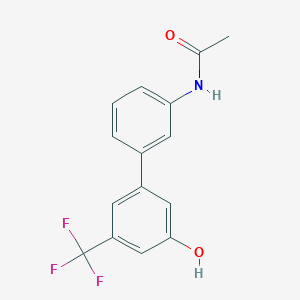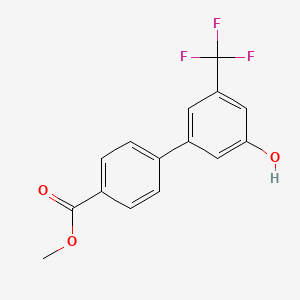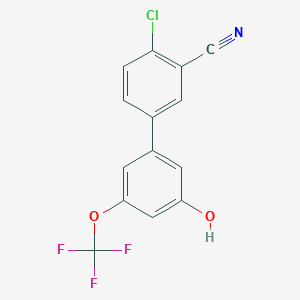
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is a chemical compound that has a variety of applications in scientific research. It is an important intermediate in the synthesis of many compounds, and can be used in a variety of biochemical and physiological studies.
Scientific Research Applications
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is an important intermediate in the synthesis of many compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent for the synthesis of a variety of heterocyclic compounds. In addition, it is used in the synthesis of polymers and other materials for use in medical and industrial applications.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) is not well understood. However, it is known to be a strong electron-withdrawing group, and its presence in a molecule can affect the reactivity of the molecule. It has been shown to increase the reactivity of the molecule by increasing the electrophilicity of the molecule and decreasing the nucleophilicity of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it is known to be an inhibitor of the enzyme tyrosinase, which is involved in the biosynthesis of melanin. It has also been shown to inhibit the growth of a variety of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, it has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) in laboratory experiments is its high purity. The high purity of the compound allows for more accurate and reliable results in experiments. Additionally, the compound is relatively inexpensive and easy to obtain. However, the compound is highly reactive and can react with other compounds in the experiment, which can lead to inaccurate results.
Future Directions
Future research on 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) should focus on further elucidating its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research should be done to explore the potential applications of the compound in medical, agricultural, and industrial fields. Finally, further research should be done to explore the potential for using the compound as a reagent in the synthesis of other compounds.
Synthesis Methods
The synthesis of 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%) involves a multi-step process. The first step is the conversion of 4-chloro-3-cyanophenol to the corresponding trifluoromethyl-substituted phenol. This is accomplished by treating 4-chloro-3-cyanophenol with trifluoromethanesulfonic acid in the presence of a base, such as potassium carbonate. The resulting product is then treated with a reducing agent, such as sodium borohydride, to give the desired 5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol (95%).
properties
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF3NO/c15-13-2-1-8(3-10(13)7-19)9-4-11(14(16,17)18)6-12(20)5-9/h1-6,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNYKCDUTJCDFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686662 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-3-cyanophenyl)-3-trifluoromethylphenol | |
CAS RN |
1262004-27-2 |
Source


|
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



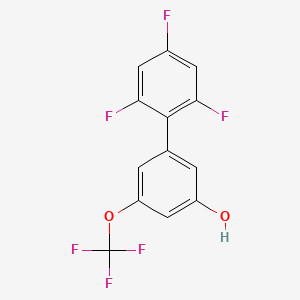
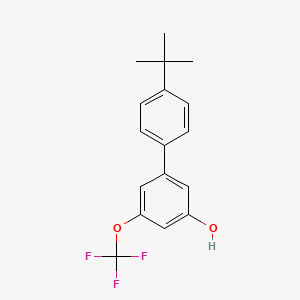
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384484.png)
![5-[3-(N-Methylaminocarbonyl)phenyl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384494.png)
